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Compound of Interest

Compound Name: Acetamide,N-(cyclooctylmethyl)-

Cat. No.: B13821023

Get Quote

Strategic Deployment in Lipophilic Pharmacophore Installation

Executive Summary
N-(Cyclooctylmethyl)acetamide (CAS: Not widely listed as commodity, typically synthesized in-

situ or custom ordered) serves as a stable, shelf-inert precursor to the cyclooctylmethylamine

moiety. This bulky, aliphatic pharmacophore is critical in medicinal chemistry for modulating

LogP (lipophilicity) and optimizing steric fit within hydrophobic receptor pockets.

It is most notably validated in the synthesis of Nociceptin/Orphanin FQ (NOP) receptor

antagonists (e.g., J-113397) and Mu-opioid receptor modulators, where the cyclooctyl group

provides a specific steric bulk that differentiates antagonist vs. agonist activity.

This guide details the protocols for quality verification, activation (deprotection), and synthetic

application of this intermediate to generate high-value bioactive scaffolds.
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Property Specification

IUPAC Name N-(Cyclooctylmethyl)acetamide

Structure Acetyl-NH-CH₂-Cyclooctyl

Molecular Weight 183.29 g/mol

Physical State
White to off-white solid or viscous oil (depending

on purity)

Solubility
Soluble in DCM, MeOH, DMSO, Ethanol;

Insoluble in water

Key Function
Precursor to Cyclooctanemethanamine (CAS

4734-81-0)

Stability
Highly stable; resistant to oxidation compared to

the free amine

Strategic Utility: The "Lipophilic Anchor"
The cyclooctyl ring is a flexible, eight-membered carbon ring. Unlike the rigid adamantane or

planar phenyl rings, it offers a unique "induced fit" capability in hydrophobic pockets.

LogP Impact: Significantly increases lipophilicity (

LogP

+3.5 vs methyl), enhancing blood-brain barrier (BBB) penetration.

Metabolic Stability: The acetamide cap protects the amine from oxidation and carbamate

formation during storage.

Visual Workflow: From Intermediate to Bioactive
The following diagram illustrates the critical pathway of converting this inert intermediate into a

functional drug scaffold.
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Figure 1: Activation pathway of N-(cyclooctylmethyl)acetamide to generate the active

pharmacophore.

Protocol 1: Quality Control & Purity Assessment
Before deployment, the integrity of the amide bond must be verified to ensure no premature

degradation to the amine has occurred.

Method: Reverse-Phase HPLC[1]

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)

Mobile Phase A: Water + 0.1% Formic Acid[1]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1]

Gradient: 10% B to 90% B over 15 minutes.

Detection: UV @ 210 nm (Amide bond absorption).

Acceptance Criteria: Purity > 98% (Area %).

Protocol 2: Activation (Deacetylation)
The acetamide is a "masked" amine. To use it in drug synthesis (e.g., coupling to a piperidine

core), it must be hydrolyzed to cyclooctylmethylamine.

Reagents
N-(Cyclooctylmethyl)acetamide (1.0 equiv)

Hydrochloric Acid (6N, aqueous)
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Ethanol (optional co-solvent for solubility)

Sodium Hydroxide (10N) for workup

Dichloromethane (DCM)

Step-by-Step Methodology
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser,

dissolve N-(cyclooctylmethyl)acetamide (10 mmol, ~1.83 g) in Ethanol (5 mL).

Acid Addition: Add 6N HCl (20 mL, 120 mmol) carefully.

Note: A large excess of acid is required to drive the equilibrium to the amine salt.

Reflux: Heat the mixture to reflux (approx. 90-100°C) for 12–16 hours.

Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting material (high Rf)

should disappear; the amine salt will remain at the baseline.

Concentration: Cool to room temperature. Concentrate under reduced pressure to remove

ethanol and excess HCl. A white solid (Amine HCl salt) will precipitate.

Workup (Free Basing):

Suspend the residue in water (20 mL).

Cool to 0°C in an ice bath.

Basify with 10N NaOH dropwise until pH > 12. The solution will become cloudy as the free

amine separates.

Extract with DCM (3 x 20 mL).

Dry combined organics over anhydrous Na₂SO₄.

Filter and concentrate in vacuo.

Yield: Expect Cyclooctylmethylamine as a clear, colorless oil. (Yield: 85–95%).
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Validation Check:

1H NMR (CDCl3): Look for the disappearance of the acetyl singlet (~2.0 ppm) and the

appearance of the methylene doublet (~2.5 ppm) adjacent to the NH2.

Protocol 3: Application Case Study (Synthesis of
NOP Ligand Core)
This protocol demonstrates the installation of the cyclooctylmethyl group onto a piperidine

scaffold, mimicking the synthesis of J-113397 [1].

Reaction Class: Reductive Amination
Objective: Couple Cyclooctylmethylamine (from Protocol 2) with N-Boc-4-piperidone.

Reagents
Cyclooctylmethylamine (1.0 equiv)

N-Boc-4-piperidone (1.1 equiv)

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

Acetic Acid (1.0 equiv)

1,2-Dichloroethane (DCE) or DCM

Methodology
Imine Formation: In a dry flask, mix Cyclooctylmethylamine (5 mmol) and N-Boc-4-

piperidone (5.5 mmol) in DCE (20 mL).

Catalysis: Add Acetic Acid (5 mmol). Stir at room temperature for 30 minutes to allow imine

formation.

Reduction: Cool to 0°C. Add STAB (7.5 mmol) portion-wise over 10 minutes.
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Why STAB? It is milder than NaBH4 and selectively reduces the imine in the presence of

the ketone, preventing side reactions.

Reaction: Warm to room temperature and stir for 12 hours.

Quench: Quench with saturated aqueous NaHCO₃.

Extraction: Extract with DCM. Wash organic layer with brine.

Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate).

Result: You have successfully synthesized the N-cyclooctyl-4-aminopiperidine core, a

privileged scaffold in GPCR medicinal chemistry.

Troubleshooting Guide
Issue Probable Cause Corrective Action

Incomplete Hydrolysis Insufficient acid or time.
Increase HCl concentration to

12N or extend reflux to 24h.

Low Yield (Amine) Volatility of free amine.

The free amine is moderately

volatile. Do not apply high

vacuum (<10 mbar) for

extended periods at RT. Store

as HCl salt.

Emulsion during Workup Lipophilicity of cyclooctyl.
Use a brine wash and filter

through Celite if necessary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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